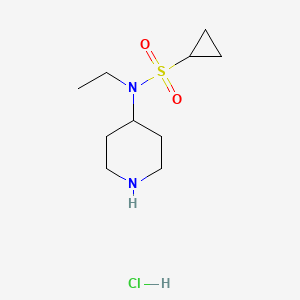

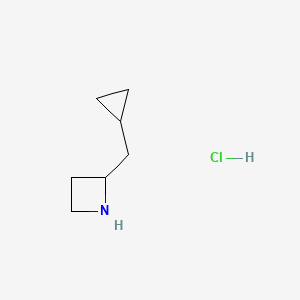

N-乙基-N-哌啶-4-基环丙烷磺酰胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride” is a chemical compound with the CAS Number: 2402829-64-3 . It is available for purchase for pharmaceutical testing .

Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been extensively studied . Piperidones are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Chemical Reactions Analysis

The chemical reactions involving piperidone derivatives have been studied extensively . These compounds have been bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established .科学研究应用

Pharmaceutical Development

N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride is a valuable compound in pharmaceutical research due to its potential as a building block for drug synthesis. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties . This compound can be used to develop new medications targeting various diseases.

Neuropharmacology

In neuropharmacology, this compound is studied for its potential effects on the central nervous system. Piperidine derivatives have been explored for their role in modulating neurotransmitter systems, which could lead to treatments for neurological disorders such as Parkinson’s disease, schizophrenia, and depression .

Chemical Synthesis

N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride serves as an intermediate in the synthesis of more complex chemical entities. Its unique structure allows for the creation of diverse chemical libraries, which are essential for high-throughput screening in drug discovery .

Material Science

This compound can be utilized in material science for the development of novel polymers and materials with specific properties. The incorporation of piperidine moieties into polymer backbones can enhance material properties such as thermal stability, mechanical strength, and chemical resistance .

Agricultural Chemistry

In agricultural chemistry, piperidine derivatives are investigated for their potential as agrochemicals, including pesticides and herbicides. The unique chemical properties of N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride could lead to the development of new compounds that protect crops from pests and diseases .

Biochemical Research

This compound is also used in biochemical research to study enzyme interactions and protein-ligand binding. Its structure allows it to act as a probe or inhibitor in various biochemical assays, aiding in the understanding of enzyme mechanisms and the development of enzyme inhibitors .

Medicinal Chemistry

In medicinal chemistry, N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride is explored for its potential to enhance the pharmacokinetic properties of drugs. Modifying drug molecules with this compound can improve their solubility, stability, and bioavailability, making them more effective in clinical applications .

Toxicology Studies

Finally, this compound is used in toxicology studies to evaluate its safety and potential toxic effects. Understanding its toxicological profile is crucial for its development and application in various fields, ensuring that it can be used safely in pharmaceuticals, agriculture, and other industries .

作用机制

Target of Action

It is known that piperidine derivatives, a class to which this compound belongs, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in the design of various drugs .

Mode of Action

One study mentions a mechanism involving two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular . Thus, two new C-N bonds are formed .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities and pharmacological applications .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities and pharmacological applications .

属性

IUPAC Name |

N-ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2S.ClH/c1-2-12(9-5-7-11-8-6-9)15(13,14)10-3-4-10;/h9-11H,2-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSENBAMRZLHXPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCNCC1)S(=O)(=O)C2CC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-methoxyphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2412654.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2412659.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2412661.png)

![Tert-butyl 8-[2-[ethyl(prop-2-enoyl)amino]acetyl]-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B2412667.png)

![1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(2,2,2-trifluoroethyl)urea](/img/structure/B2412668.png)